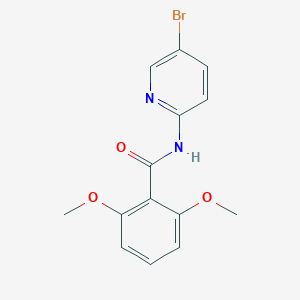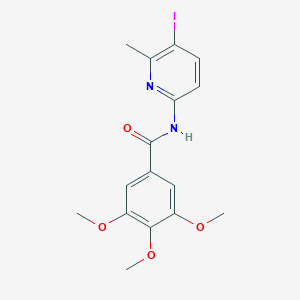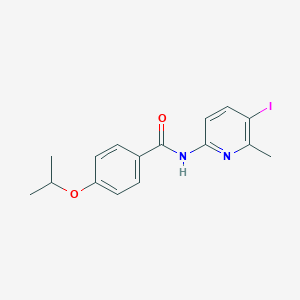![molecular formula C19H12ClN3O5 B244831 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide, also known as CMNB-F2, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of key enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress pathways. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide for lab experiments is its broad-spectrum activity against various cancer cell lines and infectious agents. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide, including the development of more potent analogs, the identification of its molecular targets, and the evaluation of its efficacy in animal models of disease. Additionally, the potential use of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide in combination with other drugs or therapies should be explored to maximize its therapeutic potential. Finally, the development of novel drug delivery systems for N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide may enhance its bioavailability and reduce potential toxicity.
Synthesemethoden
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylphenylamine with salicylic acid, followed by the reaction of the resulting intermediate with 5-nitrofuran-2-carboxylic acid. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurodegenerative diseases, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
Molekularformel |
C19H12ClN3O5 |
|---|---|
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O5/c1-10-2-3-11(8-13(10)20)19-22-14-9-12(4-5-15(14)28-19)21-18(24)16-6-7-17(27-16)23(25)26/h2-9H,1H3,(H,21,24) |
InChI-Schlüssel |
ZTFWQEQSUDLAFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)



![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)